molecular formula C9H17N3O4 B590033 4-tert-Butyloxycarbonyl-1-nitropiperazine CAS No. 1657030-78-8

4-tert-Butyloxycarbonyl-1-nitropiperazine

Cat. No.: B590033
CAS No.: 1657030-78-8
M. Wt: 231.252
InChI Key: JRRYIWXZPLEVHA-UHFFFAOYSA-N
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Description

4-tert-Butyloxycarbonyl-1-nitropiperazine is a specialized piperazine derivative of significant interest in advanced pharmaceutical research and development. Piperazine derivatives are critical building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs) . This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, is particularly valuable in multi-step synthetic routes. The Boc group is a cornerstone in modern organic synthesis, as it protects the amine functionality from unwanted reactions during subsequent synthesis steps and can be cleanly removed under controlled acidic conditions when needed . Its primary research application lies in its use as a key intermediate or a reference standard in analytical method development, validation (AMV), and Quality Control (QC) for commercial API manufacturing . The presence of the nitro group on the piperazine ring offers a versatile handle for further chemical modifications, enabling researchers to explore novel chemical space. This makes this compound an essential tool for medicinal chemists designing new therapeutic agents and for analytical scientists ensuring the safety, consistency, and regulatory compliance of pharmaceutical compounds, supporting submissions such as Abbreviated New Drug Applications (ANDA) to the FDA .

Properties

IUPAC Name

tert-butyl 4-nitropiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(13)10-4-6-11(7-5-10)12(14)15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRYIWXZPLEVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyloxycarbonyl-1-nitropiperazine typically involves the protection of an amine group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and protection group chemistry are likely applied on a larger scale with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyloxycarbonyl-1-nitropiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as trifluoroacetic acid, hydrochloric acid, and other strong acids are used for deprotection reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: The major products formed from substitution reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-tert-butyloxycarbonyl-1-nitropiperazine typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl group, followed by nitration to introduce the nitro group. This compound serves as a precursor for more complex molecules due to its functionalized structure.

HIV Protease Inhibition

One of the primary applications of this compound is in the development of HIV protease inhibitors. Research has demonstrated that derivatives of this compound can effectively inhibit the protease encoded by the human immunodeficiency virus (HIV), thus playing a critical role in the treatment and prevention of HIV infections and related conditions such as AIDS . The compound acts as an intermediate in synthesizing various oligopeptide analogs that exhibit antiviral activity.

Melanocortin Receptor Agonism

Another significant application is its role in synthesizing N-acylated piperazine derivatives that act as selective agonists for melanocortin-4 receptors (MC-4R). These compounds are being explored for their potential use in treating obesity, diabetes, and sexual dysfunction . The activation of MC-4R is linked to appetite regulation and energy expenditure, making these derivatives valuable in metabolic disorder therapies.

Antibacterial Properties

Recent studies have indicated that certain derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium . This highlights its potential use in developing new antibiotics to combat resistant infections.

Nitrogen-Containing Heterocycles

The compound belongs to a broader class of nitrogen-containing heterocycles that have gained attention for their diverse biological activities. These compounds are increasingly important in drug design due to their efficacy against various diseases, including cancer and infectious diseases .

Case Studies

StudyApplicationFindings
US5723615AHIV TreatmentDemonstrated effective inhibition of HIV protease using derivatives of this compound .
WO2004078717A1Obesity ManagementIdentified as a precursor for MC-4R agonists with potential applications in obesity treatment .
Ambeed StudyAntibacterial ActivityShowed significant activity against MRSA and VRE strains, indicating promise for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-tert-Butyloxycarbonyl-1-nitropiperazine involves the protection of amine groups using the Boc group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The protected amine can then undergo various chemical reactions without interference from the amine group. The Boc group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Nitro Group : Direct attachment to the piperazine ring (as in the target compound) increases electrophilicity compared to nitroaryl derivatives (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate). This makes the compound more reactive in reduction reactions to form amines .
  • Halogen/Alkyl Chains : Bromopropyl () and fluorobenzyl () substituents enhance utility in cross-coupling or bioactivity studies, respectively.

Boc Group Stability :
The Boc group remains stable under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., HCl or TFA). This property is consistent across all analogs, enabling orthogonal protection strategies .

Applications: Pharmaceutical Intermediates: Amino- and bromo-substituted analogs () are precursors for antipsychotics or kinase inhibitors. Material Science: Nitro-substituted derivatives may serve as precursors for conductive polymers or explosives .

Biological Activity

4-tert-Butyloxycarbonyl-1-nitropiperazine, also known as Boc-nitropiperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperazine ring substituted with a nitro group and a tert-butyloxycarbonyl (Boc) protecting group. This configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds demonstrated efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

Anticancer Potential

The anticancer properties of piperazine derivatives have been explored extensively. Compounds similar to this compound have shown promise as potential anticancer agents through mechanisms involving the modulation of specific cellular pathways. For instance, some studies suggest that these compounds may act as agonists of melanocortin receptors, which are implicated in cancer progression and metabolism .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : As an agonist for certain receptors, it can influence signaling pathways that regulate cell growth and apoptosis.
  • Nitro Group Activity : The nitro group can participate in redox reactions, potentially leading to the generation of reactive nitrogen species that can induce cellular stress in pathogens or cancer cells.

Study on Antimicrobial Efficacy

In a comparative study examining the antibacterial effects of various piperazine derivatives, this compound was tested against multiple bacterial strains. The results indicated strong bactericidal activity against both susceptible and drug-resistant strains, emphasizing its potential as a therapeutic agent in infectious diseases .

Investigation into Anticancer Effects

A recent investigation focused on the anticancer properties of piperazine derivatives, including this compound. The study evaluated its effects on tumor cell lines and found that it inhibited cell proliferation significantly while inducing apoptosis in a dose-dependent manner. These findings suggest that the compound could be developed into a novel anticancer therapeutic .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityEffective against MRSA and VREfm at low concentrations
Anticancer PropertiesInduces apoptosis in tumor cell lines; inhibits proliferation
Mechanism of ActionEnzyme inhibition; receptor modulation; nitro group redox activity

Q & A

Q. What are the standard synthetic routes for preparing 4-tert-Butyloxycarbonyl-1-nitropiperazine, and how are reaction conditions optimized?

The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogen, followed by nitration or coupling with nitroaryl groups. Key steps include:

  • Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., THF, 0°C to room temperature) .
  • Nitrophenyl Introduction : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using nitroaryl halides .
  • Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization to achieve >95% purity .

Optimization : Adjusting solvent polarity, temperature (e.g., ice-cooling to prevent side reactions), and stoichiometry of reagents to maximize yield .

Q. How is this compound characterized for structural confirmation and purity?

Q. How can computational modeling guide the optimization of this compound synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. For example:

  • Reaction Path Search : Identifying optimal nitration sites using Fukui indices or electrostatic potential maps .
  • Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
  • Machine Learning : Training models on existing reaction data to predict yields under varying conditions .

Case Study : ICReDD’s hybrid computational-experimental workflow reduced synthesis optimization time by 40% for analogous Boc-protected piperazines .

Q. What strategies resolve conflicting spectroscopic data for this compound derivatives?

Discrepancies in NMR or LC-MS data may arise from:

  • Tautomerism : Nitro group orientation causing split peaks; use 2D NMR (e.g., NOESY) to confirm spatial arrangements .
  • Impurity Interference : LC-MS/MS to distinguish degradation products (e.g., Boc deprotection) .
  • Dynamic Effects : Variable-temperature NMR to detect conformational changes in piperazine rings .

Data Contradiction Example : A reported 13^{13}C NMR shift at δ 155 ppm (Boc carbonyl) deviated by 2 ppm in one study due to solvent polarity differences (CDCl₃ vs. DMSO-d₆) .

Q. How does the steric bulk of the Boc group influence the reactivity of this compound in further functionalization?

The Boc group:

  • Shields the Piperazine Nitrogen : Reduces nucleophilicity, requiring harsher conditions for substitutions (e.g., TFA deprotection before coupling) .
  • Directs Regioselectivity : Steric hindrance favors reactions at the less hindered nitrophenyl position, as shown in Pd-catalyzed cross-coupling studies .

Experimental Validation : Kinetic studies comparing Boc-protected vs. unprotected piperazines showed a 3-fold decrease in reaction rates for Boc derivatives .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

MethodConditionsPurity AchievedReference
Column ChromatographySilica gel, EtOAc/hexane (1:3)>97%
RecrystallizationEthanol/water (3:1)95%

Q. How is the stability of this compound assessed under varying storage conditions?

  • Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy to detect nitro group photodegradation; store in amber vials at -20°C .

Research Applications

Q. What role does this compound play in medicinal chemistry?

  • Pharmacophore Development : The nitro group enhances electron-deficient character, improving binding to enzymes like nitroreductases .
  • Prodrug Design : Nitro-to-amine reduction in vivo enables controlled drug release .

Q. How is this compound utilized in materials science?

  • Ligand Design : Nitro and Boc groups stabilize metal complexes for catalytic applications (e.g., Pd nanoparticles) .
  • Polymer Modification : Incorporation into polyurethanes to enhance thermal stability .

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